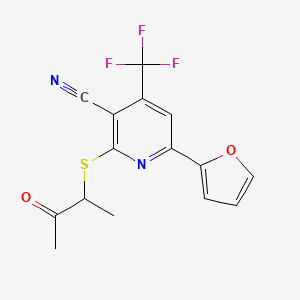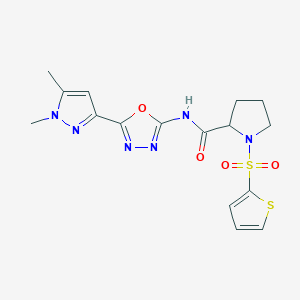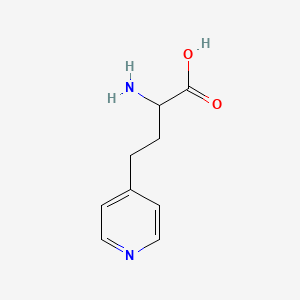
4-(Benzyloxy)thiophenol
Vue d'ensemble
Description
4-(Benzyloxy)thiophenol, also known as 4-(Phenylmethoxy)thiophenol, is an organic compound with the chemical formula C13H10OS. It is a yellowish powder that is commonly used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol involves its ability to inhibit the enzyme tyrosinase. This enzyme is involved in the production of melanin, which is responsible for the color of our skin, hair, and eyes. By inhibiting this enzyme, this compound(Benzyloxy)thiophenol reduces the production of melanin, leading to skin whitening.
Biochemical and Physiological Effects:
This compound(Benzyloxy)thiophenol has been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been found to have a protective effect on the liver and kidneys, making it useful in the development of drugs for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol in lab experiments is its potent inhibitory effect on the enzyme tyrosinase. This property makes it useful in the development of skin whitening agents. Additionally, its anti-inflammatory and antioxidant properties make it useful in the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound(Benzyloxy)thiophenol in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the use of 4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol in scientific research. One direction is the development of skin whitening agents. Another direction is the development of drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound(Benzyloxy)thiophenol and its potential as a therapeutic agent for liver and kidney diseases.
Conclusion:
In conclusion, this compound(Benzyloxy)thiophenol is a unique compound with potent inhibitory effects on the enzyme tyrosinase. It has anti-inflammatory and antioxidant properties, making it useful in the development of drugs for the treatment of various diseases. While it has potential as a therapeutic agent, further studies are needed to determine its safety and efficacy.
Applications De Recherche Scientifique
4-(Benzyloxy)thiophenol(Benzyloxy)thiophenol is widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This property makes it useful in the development of skin whitening agents. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it useful in the development of drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-phenylmethoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRTZLQGVTVHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)
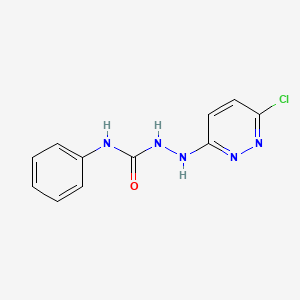
![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2649119.png)
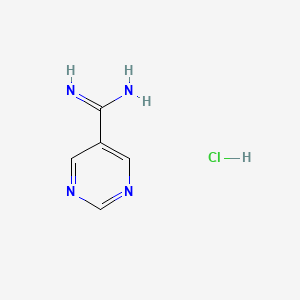
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)
![7-(3,4-dimethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2649127.png)
